molecular formula C7H14N2O2 B062363 4-Hydroxy-1-methylpiperidine-4-carboxamide CAS No. 168818-61-9

4-Hydroxy-1-methylpiperidine-4-carboxamide

Cat. No.: B062363
CAS No.: 168818-61-9
M. Wt: 158.2 g/mol
InChI Key: VMJKYXYPUPSWMA-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

It is known that the compound can participate in various biochemical reactions due to its functional groups

Cellular Effects

. It is hypothesized that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. These effects need to be confirmed through rigorous scientific investigation.

Molecular Mechanism

It is speculated that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-methylpiperidine-4-carboxamide typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method includes the hydrogenation of pyridine derivatives, followed by functional group modifications to introduce the hydroxy and carboxamide groups . The reaction conditions often involve the use of catalysts such as molybdenum disulfide and solvents like ethanol .

Industrial Production Methods

Industrial production of this compound involves large-scale hydrogenation processes, utilizing high-pressure reactors and continuous flow systems to ensure efficient conversion and high yield . The process is optimized for cost-effectiveness and scalability, making it suitable for commercial applications.

Properties

IUPAC Name

4-hydroxy-1-methylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-9-4-2-7(11,3-5-9)6(8)10/h11H,2-5H2,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJKYXYPUPSWMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The compound 4-hydroxy-4-cyano-1-methylpiperidine (36.4 g, 0.26 mole) was gradually added to sulfuric acid (80 ml), under external cooling. The mixture was maintained at room temperature for 41 hours, then was added to powdered ice (30 g). The resulting solution was neutralized with barium carbonate (376 g) to pH 8-9 and after addition of water the resulting barium sulfate was separated and washed with methanol. The filtrate was concentrated under reduced pressure. The product, 4-hydroxy-4-carbamoyl-1-methylpiperidine (28.16 g, 0.18 mole, 69% yield), crystallized from ethanol as a white solid (mp. 180° C.).
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36.4 g
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80 mL
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ice
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30 g
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376 g
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barium sulfate
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